Compound Description: (R)-40 is a potent Dipeptidyl Peptidase IV (DPP-IV) inhibitor. [] In studies, it showed an IC50 value of 23.5 nM against DPP-IV and exhibited moderate antihyperglycemic activity compared to the standard drug Linagliptin. [] It also demonstrated efficacy in improving the pathological state of diabetic mice. []
Relevance: While (R)-40 shares the core 3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purine structure with the target compound, it features different substituents at the 7 and 8 positions. The presence of the 3-aminopiperidine and 3-methylbut-2-en-1-yl groups in (R)-40, instead of the 4-phenylpiperazine and acetic acid moieties found in 2-[3-methyl-2,6-dioxo-8-(4-phenylpiperazin-1-yl)-2,3,6,7-tetrahydro-1H-purin-7-yl]acetic acid, highlights structural variations within this class of DPP-IV inhibitors. []
Linagliptin
Compound Description: Linagliptin is a widely used antidiabetic drug that acts as a DPP-IV inhibitor. [] It serves as a benchmark for evaluating the efficacy of novel DPP-IV inhibitors like (R)-40. []
Relevance: Although Linagliptin doesn't share the same core structure as 2-[3-methyl-2,6-dioxo-8-(4-phenylpiperazin-1-yl)-2,3,6,7-tetrahydro-1H-purin-7-yl]acetic acid, it's relevant as it exemplifies a successful DPP-IV inhibitor, suggesting that compounds with structural similarities to 2-[3-methyl-2,6-dioxo-8-(4-phenylpiperazin-1-yl)-2,3,6,7-tetrahydro-1H-purin-7-yl]acetic acid, like (R)-40, may also exhibit antidiabetic properties. []
Alogliptin
Compound Description: Similar to Linagliptin, Alogliptin is another established antidiabetic drug that functions as a DPP-IV inhibitor. [] It served as a basis for designing novel DPP-IV inhibitors, alongside Linagliptin, through pharmacophore hybridization and structural optimization, leading to the development of compounds like (R)-40. []
Relevance: While structurally distinct from 2-[3-methyl-2,6-dioxo-8-(4-phenylpiperazin-1-yl)-2,3,6,7-tetrahydro-1H-purin-7-yl]acetic acid, Alogliptin's role in developing new DPP-IV inhibitors, including those with structural elements similar to the target compound like (R)-40, underscores the continued interest in exploring chemical variations within this drug class. []
Compound Description: [3H]KF17837S is a radioligand used to study adenosine A2A receptors. [] It exhibits high selectivity and affinity for these receptors. []
Relevance: [3H]KF17837S belongs to the xanthine class, which shares a core heterocyclic structure with 2-[3-methyl-2,6-dioxo-8-(4-phenylpiperazin-1-yl)-2,3,6,7-tetrahydro-1H-purin-7-yl]acetic acid, classifying both compounds within the broader purine family. []
Compound Description: The xanthine amine congener is an adenosine receptor antagonist. [] It exhibits affinity for various adenosine receptor subtypes, including A2A receptors. []
Relevance: This compound highlights the structural similarity between xanthines and the core structure of 2-[3-methyl-2,6-dioxo-8-(4-phenylpiperazin-1-yl)-2,3,6,7-tetrahydro-1H-purin-7-yl]acetic acid, further emphasizing the connection between these chemical classes within the purine family. []
8-Cyclopentyl-1,3-dipropylxanthine (DPCPX)
Relevance: DPCPX, similar to the target compound 2-[3-methyl-2,6-dioxo-8-(4-phenylpiperazin-1-yl)-2,3,6,7-tetrahydro-1H-purin-7-yl]acetic acid, belongs to the xanthine class of compounds. [, ] This shared structural feature underscores the relationship between these molecules within the broader category of purine derivatives. [, ]
8-(Noradamantan-3-yl)-1,3-dipropylxanthine
Compound Description: This compound is an adenosine receptor antagonist that exhibits affinity for adenosine receptors, including the A2A subtype. []
Relevance: Structurally, 8-(Noradamantan-3-yl)-1,3-dipropylxanthine shares the core xanthine structure with 2-[3-methyl-2,6-dioxo-8-(4-phenylpiperazin-1-yl)-2,3,6,7-tetrahydro-1H-purin-7-yl]acetic acid, highlighting the structural connection between these compounds within the larger family of purine derivatives. []
Caffeine
Compound Description: Caffeine is a widely consumed stimulant that acts as a non-selective adenosine receptor antagonist. []
Relevance: As a member of the xanthine class, caffeine shares a structural resemblance to 2-[3-methyl-2,6-dioxo-8-(4-phenylpiperazin-1-yl)-2,3,6,7-tetrahydro-1H-purin-7-yl]acetic acid. [] This shared core structure highlights the broader connection between these molecules as part of the purine family. []
Compound Description: [3H]CGS21680 is a radioligand used to study adenosine A2A receptors. [] It displays high affinity and selectivity for these receptors. []
Relevance: This compound shares the core adenosine structure with 2-[3-methyl-2,6-dioxo-8-(4-phenylpiperazin-1-yl)-2,3,6,7-tetrahydro-1H-purin-7-yl]acetic acid, emphasizing their relationship within the purine family. []
5’-N-Ethylcarboxamidoadenosine (NECA)
Compound Description: NECA is a potent adenosine receptor agonist that demonstrates non-selective activation across various adenosine receptor subtypes. [, ] It serves as a standard agonist for evaluating adenosine receptor activity. [, ]
Relevance: NECA and 2-[3-methyl-2,6-dioxo-8-(4-phenylpiperazin-1-yl)-2,3,6,7-tetrahydro-1H-purin-7-yl]acetic acid share the core adenosine structure, classifying both compounds within the broader purine family. [, ]
2-Phenylaminoadenosine
Compound Description: 2-Phenylaminoadenosine is an adenosine receptor agonist, exhibiting affinity for multiple adenosine receptor subtypes. []
Relevance: This compound shares the core adenosine structure with 2-[3-methyl-2,6-dioxo-8-(4-phenylpiperazin-1-yl)-2,3,6,7-tetrahydro-1H-purin-7-yl]acetic acid, highlighting their relationship within the purine family. []
(R)-N6-Phenylisopropyladenosine (R-PIA)
Compound Description: R-PIA acts as an adenosine receptor agonist and displays affinity for multiple adenosine receptor subtypes. []
Relevance: The shared adenosine core structure between R-PIA and 2-[3-methyl-2,6-dioxo-8-(4-phenylpiperazin-1-yl)-2,3,6,7-tetrahydro-1H-purin-7-yl]acetic acid classifies both compounds within the broader purine family. []
N6-Cyclopentyladenosine (CPA)
Compound Description: CPA is an adenosine receptor agonist, known for its affinity for A1 receptors, although it displays activity at other adenosine receptor subtypes as well. [, ]
Relevance: Both CPA and 2-[3-methyl-2,6-dioxo-8-(4-phenylpiperazin-1-yl)-2,3,6,7-tetrahydro-1H-purin-7-yl]acetic acid belong to the adenosine class of compounds within the broader purine family, as evidenced by their shared adenosine core structure. [, ]
(S)-N6-Phenylisopropyladenosine (S-PIA)
Compound Description: S-PIA is an adenosine receptor agonist that exhibits affinity for multiple adenosine receptor subtypes. []
Relevance: Similar to R-PIA, S-PIA shares the core adenosine structure with 2-[3-methyl-2,6-dioxo-8-(4-phenylpiperazin-1-yl)-2,3,6,7-tetrahydro-1H-purin-7-yl]acetic acid, placing both compounds within the larger category of purine derivatives. []
Compound Description: ZM241385 acts as an adenosine receptor antagonist. [] Initially characterized as an antagonist, it is identified as an inverse agonist for the adenosine A2B receptor. [] It effectively reverses the basal activity of several constitutively active mutant (CAM) A2B receptors. []
Relevance: While structurally distinct from 2-[3-methyl-2,6-dioxo-8-(4-phenylpiperazin-1-yl)-2,3,6,7-tetrahydro-1H-purin-7-yl]acetic acid, ZM241385 is relevant due to its inverse agonist activity on the adenosine A2B receptor. [] This suggests that exploring the potential inverse agonist activity of the structurally related compound could be of interest. []
Compound Description: MRS1706 is an adenosine receptor antagonist with selectivity for the A2B receptor subtype. [, ] Initially classified as an antagonist, it demonstrates inverse agonist properties for the adenosine A2B receptor. [] It exhibits the ability to partially reverse the basal activity of medium-level constitutively active mutant (CAM) A2B receptors. []
Relevance: Despite their structural differences, MRS1706's characterization as an inverse agonist for the adenosine A2B receptor is relevant to 2-[3-methyl-2,6-dioxo-8-(4-phenylpiperazin-1-yl)-2,3,6,7-tetrahydro-1H-purin-7-yl]acetic acid. [] This suggests the potential for exploring similar inverse agonist activities of the structurally related compound. []
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.